GW833972A

Übersicht

Beschreibung

GW-833972A: ist ein selektiver Agonist für den Cannabinoid-Rezeptor vom Typ 2 (CB2). Es hat signifikante inhibitorische Wirkungen auf induzierte neuronale Depolarisation und Zitronensäure-induzierten Husten in Tiermodellen gezeigt .

Wissenschaftliche Forschungsanwendungen

GW-833972A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Eigenschaften und das Verhalten von CB2-Rezeptor-Agonisten zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von CB2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter neuronale Depolarisation und Hustenreflexe.

Medizin: GW-833972A wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen untersucht, die mit dem Nervensystem zusammenhängen, wie z. B. chronischer Husten und Entzündungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf CB2-Rezeptoren abzielen

Wirkmechanismus

GW-833972A entfaltet seine Wirkung durch selektive Bindung an und Aktivierung von CB2-Rezeptoren. Diese Aktivierung hemmt die neuronale Depolarisation und reduziert den Hustenreflex in Tiermodellen. Zu den beteiligten molekularen Zielen gehören die CB2-Rezeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören. Die durch diese Aktivierung beeinflussten Pfade umfassen die Modulation der sensorischen Nervenaktivität und die Hemmung von Entzündungsreaktionen .

Wirkmechanismus

Target of Action

GW833972A is a selective agonist for the CB2 cannabinoid receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and gastrointestinal system, where it plays a significant role in anti-inflammatory responses and pain management .

Mode of Action

This compound interacts with the CB2 receptor, exhibiting a 1000-fold selectivity relative to the CB1 receptor . It is 15-fold less potent than hu210 for cb2 . The interaction of this compound with the CB2 receptor leads to a series of intracellular events that result in the modulation of immune responses . Specifically, this compound has been shown to impair anti-CD3 monoclonal antibody-induced T cell proliferation . It also down-regulates the expression of activation markers on CD4+ and CD8+ T cells and co-stimulatory molecules on B cells and monocytes .

Biochemical Pathways

The activation of the CB2 receptor by this compound affects several biochemical pathways. It has been shown to induce cytotoxicity and apoptosis in human colorectal cancer cells (HT-29) . This effect is associated with an increase in lipid peroxidation and a decrease in TNF-α concentration . Additionally, this compound reduces the colony-forming capability of these cells by 83% and tumor cell migration by 50% .

Pharmacokinetics

Like many other drugs, its solubility in dmso is reported to be ≥20 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The interaction of this compound with the CB2 receptor leads to several molecular and cellular effects. It impairs T cell proliferation and down-regulates the expression of activation markers on T cells . Moreover, this compound suppresses the cytotoxic activities of CD8+ T cells without interfering with the cytotoxic activities of CD4+ T cells and NK cells . It also induces cytotoxicity and apoptosis in human colorectal cancer cells .

Biochemische Analyse

Biochemical Properties

GW 833972A hydrochloride-Bio-X plays a crucial role in biochemical reactions by selectively activating CB2 receptors. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to CB2 receptors with high affinity, leading to the inhibition of nerve depolarization and reduction of citric acid-induced cough in animal models . The interaction between GW 833972A hydrochloride-Bio-X and CB2 receptors is characterized by its ability to modulate the activity of these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

GW 833972A hydrochloride-Bio-X exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, GW 833972A hydrochloride-Bio-X inhibits capsaicin-induced depolarization in human and guinea pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of isolated vagus nerve in guinea pigs . These effects highlight the compound’s potential in modulating sensory nerve function and inflammatory responses.

Molecular Mechanism

The molecular mechanism of GW 833972A hydrochloride-Bio-X involves its binding interactions with CB2 receptors. By acting as a selective agonist, GW 833972A hydrochloride-Bio-X activates CB2 receptors, leading to the inhibition of nerve depolarization and reduction of inflammatory responses . This activation results in the modulation of various signaling pathways, including those involved in pain perception and inflammation. Additionally, GW 833972A hydrochloride-Bio-X may influence gene expression by altering the transcriptional activity of genes associated with CB2 receptor signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GW 833972A hydrochloride-Bio-X have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that GW 833972A hydrochloride-Bio-X can inhibit citric acid-induced cough in guinea pigs when administered as a single dose 30 minutes before the test . This temporal effect underscores the importance of timing in the administration of the compound for achieving desired outcomes.

Dosage Effects in Animal Models

The effects of GW 833972A hydrochloride-Bio-X vary with different dosages in animal models. At lower doses, the compound effectively inhibits nerve depolarization and reduces inflammatory responses without causing significant adverse effects . At higher doses, GW 833972A hydrochloride-Bio-X may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

GW 833972A hydrochloride-Bio-X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s selective activation of CB2 receptors plays a pivotal role in modulating metabolic flux and metabolite levels. By inhibiting nerve depolarization and reducing inflammatory responses, GW 833972A hydrochloride-Bio-X impacts the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of GW 833972A hydrochloride-Bio-X within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its bioavailability and efficacy. GW 833972A hydrochloride-Bio-X’s ability to inhibit nerve depolarization and reduce inflammatory responses is closely linked to its distribution within target tissues .

Subcellular Localization

GW 833972A hydrochloride-Bio-X exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This subcellular localization is essential for the selective activation of CB2 receptors and the modulation of downstream signaling pathways .

Vorbereitungsmethoden

Die Synthese von GW-833972A umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

GW-833972A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Vergleich Mit ähnlichen Verbindungen

GW-833972A ist aufgrund seiner hohen Selektivität für CB2-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

SR144528: Ein Antagonist des CB2-Rezeptors.

AM1241: Ein selektiver CB2-Rezeptor-Agonist.

JWH-133: Ein weiterer selektiver CB2-Rezeptor-Agonist. Im Vergleich zu diesen Verbindungen hat GW-833972A eine höhere Selektivität und Potenz bei der Hemmung der neuronalen Depolarisation und Reduktion des Hustenreflexes gezeigt

Eigenschaften

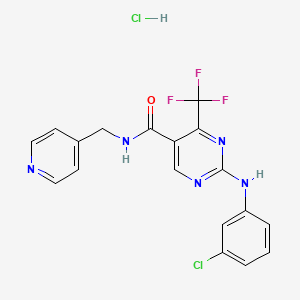

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHSVFAUAKIVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746696 | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092502-33-4 | |

| Record name | GW-833972A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW833972A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-833972A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.